molecular formula C17H18Cl3N B1147270 rac-cis-2,3-Dichloro Sertraline Hydrochloride CAS No. 1198084-29-5

rac-cis-2,3-Dichloro Sertraline Hydrochloride

Cat. No.: B1147270
CAS No.: 1198084-29-5
M. Wt: 342.7 g/mol
InChI Key: LDIZHWJFDILCKL-VQZRABBESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-cis-2,3-Dichloro Sertraline Hydrochloride is a chemical compound that serves as an impurity in the synthesis of Sertraline, a widely used antidepressant. The compound has the molecular formula C17H17Cl2N•HCl and a molecular weight of 342.69 . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-cis-2,3-Dichloro Sertraline Hydrochloride involves the reaction of 2,3-dichlorophenyl with 1,2,3,4-tetrahydro-N-methylnaphthalenamine in the presence of hydrochloric acid. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

rac-cis-2,3-Dichloro Sertraline Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

rac-cis-2,3-Dichloro Sertraline Hydrochloride is used extensively in scientific research, particularly in the fields of:

    Chemistry: It serves as a reference standard and impurity marker in the synthesis of Sertraline.

    Biology: The compound is used in studies to understand the biological pathways and mechanisms of Sertraline.

    Medicine: Research involving this compound helps in the development of new antidepressant drugs and the improvement of existing ones.

    Industry: It is used in the quality control and validation of Sertraline production processes.

Mechanism of Action

The mechanism of action of rac-cis-2,3-Dichloro Sertraline Hydrochloride is closely related to that of Sertraline. It primarily targets the serotonin transporter, inhibiting the reuptake of serotonin in the brain. This leads to increased serotonin levels in the synaptic cleft, which helps alleviate symptoms of depression. The compound also interacts with other molecular targets and pathways involved in mood regulation .

Comparison with Similar Compounds

rac-cis-2,3-Dichloro Sertraline Hydrochloride is unique due to its specific chemical structure and properties. Similar compounds include:

The uniqueness of this compound lies in its specific dichloro substitution pattern, which influences its chemical reactivity and biological activity .

Properties

CAS No.

1198084-29-5

Molecular Formula

C17H18Cl3N

Molecular Weight

342.7 g/mol

IUPAC Name

(1R,4R)-4-(2,3-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride

InChI

InChI=1S/C17H17Cl2N.ClH/c1-20-16-10-9-12(11-5-2-3-6-13(11)16)14-7-4-8-15(18)17(14)19;/h2-8,12,16,20H,9-10H2,1H3;1H/t12-,16-;/m1./s1

InChI Key

LDIZHWJFDILCKL-VQZRABBESA-N

Isomeric SMILES

CN[C@@H]1CC[C@H](C2=CC=CC=C12)C3=C(C(=CC=C3)Cl)Cl.Cl

SMILES

CNC1CCC(C2=CC=CC=C12)C3=C(C(=CC=C3)Cl)Cl.Cl

Canonical SMILES

CNC1CCC(C2=CC=CC=C12)C3=C(C(=CC=C3)Cl)Cl.Cl

Synonyms

(1S,4R)-4-(2,3-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methylnaphthalenamine Hydrochloride; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.